cis-3,5-Lupetidine-d4
Description
Contextualizing Piperidine (B6355638) Chemistry and the Role of Deuterium (B1214612) Isotope Labeling in Academic Studies
The piperidine ring is a fundamental heterocyclic scaffold, prominently featured in a vast array of natural products and synthetic pharmaceuticals. d-nb.info Its prevalence underscores the importance of understanding its chemical behavior and reactivity. In academic and industrial research, the study of reaction mechanisms, metabolic pathways, and molecular structures often employs isotopic labeling, a powerful technique where an atom in a molecule is replaced by one of its isotopes. scielo.org.mx Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. symeres.com
The substitution of hydrogen with deuterium, known as deuteration, provides a subtle but powerful tool for chemists. scielo.org.mx This is because the C-D bond is stronger than the C-H bond, which can lead to a change in the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). scielo.org.mx By observing the KIE, researchers can gain insights into the bond-breaking and bond-forming steps of a reaction mechanism. scielo.org.mxsymeres.com Furthermore, deuterium's different nuclear magnetic resonance (NMR) properties and its greater mass compared to hydrogen allow for its detection and quantification using techniques like NMR spectroscopy and mass spectrometry. scielo.org.mxsynmr.in This makes deuterated compounds invaluable as internal standards for quantitative analysis and for tracing the metabolic fate of molecules. scielo.org.mxacs.org
In the context of piperidine chemistry, deuterium labeling has been utilized to study various aspects of its reactivity and properties. For instance, deuterated piperidines have been synthesized to investigate the regio- and stereoselectivity of reactions involving the piperidine ring. d-nb.info Methods have been developed for hydrogen/deuterium exchange at specific positions of the piperidine ring, allowing for the preparation of selectively labeled isotopomers. d-nb.infoacs.org These labeled compounds are crucial for detailed mechanistic studies and for understanding the intricate stereochemical outcomes of reactions. nih.gov
Academic Significance of cis-3,5-Lupetidine-d4 as a Research Probe and Model Compound in Mechanistic and Structural Elucidation
cis-3,5-Lupetidine, also known as cis-3,5-dimethylpiperidine, is a derivative of piperidine. cymitquimica.com Its deuterated isotopologue, this compound, serves as a specialized research chemical. cymitquimica.comlgcstandards.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific labeling pattern makes it a valuable probe for various scientific investigations.
The primary academic significance of this compound lies in its application as a model compound for mechanistic and structural elucidation. synmr.in By incorporating deuterium at specific positions, researchers can track the molecule's transformation during a chemical reaction, providing clear evidence for proposed reaction pathways. scielo.org.mxsynmr.in The mass shift introduced by the deuterium atoms allows for easy differentiation from its non-deuterated counterpart in mass spectrometry, which is essential for quantitative studies and for identifying metabolites. symeres.com
In structural analysis, particularly using NMR spectroscopy, the absence of proton signals at the deuterated positions simplifies complex spectra, enabling a more straightforward and accurate determination of the molecule's three-dimensional structure and conformation. synmr.in This is particularly useful in studying the interactions of piperidine-containing molecules with biological targets like proteins, where understanding the precise binding orientation is critical. symeres.comsynmr.in
Evolution of Research Methodologies Applied to Labeled Organic Systems
The methodologies for synthesizing and analyzing isotopically labeled organic compounds have evolved significantly over time. Early methods for deuterium labeling often involved harsh reaction conditions and could lack selectivity, leading to a mixture of products with varying degrees of deuteration. d-nb.info
More recently, the development of advanced catalytic systems, particularly those based on transition metals like iridium, ruthenium, and palladium, has revolutionized the synthesis of deuterated compounds. scielo.org.mx These catalysts allow for highly selective hydrogen-isotope exchange reactions under milder conditions, enabling the precise incorporation of deuterium at specific C-H bonds, including those in complex molecules like pharmaceuticals. scielo.org.mxacs.org This has greatly expanded the accessibility and diversity of deuterated building blocks available for research. d-nb.info
In parallel, analytical techniques for characterizing labeled compounds have also advanced. High-resolution mass spectrometry (HRMS) coupled with techniques like high-performance liquid chromatography (HPLC) allows for the sensitive detection and quantification of deuterated molecules and their metabolites. researchgate.net The online coupling of hydrogen-deuterium exchange (HDX) with mass spectrometry has become a powerful tool for studying molecular structures and dynamics. researchgate.net Furthermore, sophisticated NMR techniques, such as two-dimensional (2D) NMR and specialized experiments for detecting deuterium, provide detailed structural information that was previously unattainable. rsc.org The use of computational methods alongside experimental data has also become increasingly important for interpreting results and predicting the properties of labeled compounds. nih.gov
Properties
Molecular Formula |
C₇H₁₁D₄N |
|---|---|
Molecular Weight |
117.23 |
Synonyms |
(3R,5S)-rel-3,5-Dimethylpiperidine-d4; cis-3,5-Dimethylpiperidine-d4 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Site Specific Deuterium Incorporation in Lupetidine Derivatives
Regioselective and Stereoselective Deuteration Techniques for Piperidine (B6355638) Scaffolds
The precise installation of deuterium (B1214612) atoms at specific positions within a piperidine ring is a significant synthetic challenge. researchgate.net Traditional methods for deuterating piperidines often lack regio- or stereocontrol. researchgate.net Modern synthetic chemistry, however, offers several advanced strategies to overcome these limitations, primarily by exercising control over the reduction of pyridine (B92270) or its derivatives.
One powerful approach involves the use of transition metal complexes to guide the addition of deuteride (B1239839) reagents. For instance, tungsten-complexed pyridines can be sequentially reduced with high stereoselectivity. nih.gov By using a deuteride source such as sodium borodeuteride (NaBD₄) for one of the reduction steps, deuterium can be incorporated at a specific position. nih.gov For example, reacting a 2-substituted pyridine complex with a deuteride reagent can lead to preferential addition at the C5 position. nih.gov This level of control is crucial for creating specific deuteration patterns in the resulting piperidine ring. nih.gov
Ruthenium-catalyzed reactions also provide a pathway to stereoselectively synthesized piperidine derivatives. Cationic ruthenium complexes can catalyze the coupling of propargylic amides and allylic alcohols to generate six-membered cyclic enamides, which are precursors to substituted piperidines. kfupm.edu.sa While not explicitly a deuteration method, the high degree of stereocontrol in these cyclization reactions makes them amenable to modification with deuterated starting materials to produce specifically labeled products. Similarly, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and highly diastereoselective route to piperidin-4-ols, which can serve as versatile intermediates for further derivatization and deuteration. nih.gov
These methods highlight a key principle in modern deuteration strategy: achieving regio- and stereocontrol not through direct, often unselective, H/D exchange on the final piperidine ring, but by building the deuterated ring from precursors using highly selective catalytic reactions. nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for Piperidine Synthesis
| Catalytic System | Precursors | Key Transformation | Selectivity | Potential for Deuteration |
|---|---|---|---|---|
| Tungsten Carbonyl | Pyridine derivatives | Sequential hydride/deuteride addition | High stereoselectivity nih.gov | Direct incorporation via deuteride reagents (e.g., NaBD₄) nih.gov |
| Cationic Ruthenium | Propargylic amides, allylic alcohols | Intermolecular coupling and condensation | High regio- and stereoselectivity kfupm.edu.sa | Use of deuterated starting materials |
Isotopic Exchange Methods and Their Application in cis-3,5-Lupetidine-d4 Synthesis
Hydrogen Isotope Exchange (HIE) represents a direct approach to deuteration, where hydrogen atoms on a substrate are swapped for deuterium atoms from a solvent or reagent. researchgate.net This method is particularly valuable for labeling complex molecules in later stages of a synthetic sequence. For N-heterocycles like piperidines, iridium-based catalysts have proven effective in facilitating HIE with high site selectivity. researchgate.net Catalytic systems derived from precursors like [IrCl(COD)(IMes)] can activate C-H bonds, enabling exchange with a deuterium source such as methanol-d₄. researchgate.net
The synthesis of this compound via HIE would likely involve subjecting a suitable lupetidine precursor to an iridium catalyst in the presence of a deuterium source. The challenge lies in achieving the desired cis stereochemistry and limiting the exchange to the 3 and 5 positions. The selectivity of HIE is often directed by steric and electronic factors within the substrate molecule. For a lupetidine scaffold, the catalyst's approach would be influenced by the orientation of the existing methyl groups, potentially favoring exchange at certain positions.
Another strategy involves the Zincke activation of pyridine derivatives, which has been developed for nitrogen isotope exchange (¹⁴N to ¹⁵N) but demonstrates a powerful principle of ring-opening and closing that could be adapted for deuterium incorporation. nih.gov In this method, the pyridine ring is activated and opened, allowing for isotopic exchange, before being recyclized. nih.gov If combined with a deuterated reagent during the process, this could provide a novel route for incorporating deuterium into the heterocyclic core. While direct application to this compound synthesis from the literature is not specified, these advanced HIE methods provide a clear framework for how such a synthesis could be designed.
Chemoenzymatic and Biocatalytic Approaches to Deuterated Organic Compounds in Piperidine Synthesis
Biocatalytic and chemoenzymatic methods are increasingly recognized for their exceptional selectivity and sustainability in synthesizing complex organic molecules. nih.govkcl.ac.uk These approaches leverage the high regio- and stereoselectivity of enzymes to perform transformations that are difficult to achieve with traditional chemical catalysts. nih.govnih.gov For piperidine synthesis, enzymes offer a route to chiral, stereo-defined scaffolds under mild reaction conditions. kcl.ac.uknih.gov
A prominent chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.gov This can be accomplished using a one-pot cascade reaction involving an amine oxidase (AmOx) and an ene imine reductase (EIR). nih.gov The amine oxidase generates a dihydropyridinium intermediate, which is then stereoselectively reduced by the reductase. nih.gov To synthesize a deuterated piperidine, the reduction step could be performed using a deuterated reducing agent. This combination of chemical activation and enzymatic reduction allows for the preparation of 3- and 3,4-substituted piperidines with precise stereochemistry, a critical requirement for synthesizing specific isomers of deuterated lupetidine. nih.gov
Another powerful biocatalytic technique is the enzymatic C-H oxidation of piperidine rings. chemistryviews.orgchemrxiv.org Engineered hydroxylase enzymes, such as variants of proline-4-hydroxylase (P4H), can introduce hydroxyl groups at specific positions on the piperidine core with high enantioselectivity. chemistryviews.org This functionalized intermediate can then be further manipulated. For example, the hydroxyl group could be removed via a deuterated reducing agent to install a deuterium atom stereospecifically. This combination of biocatalysis with subsequent chemical steps provides a modular and highly selective route to complex, enantiopure piperidine derivatives. chemistryviews.orgchemrxiv.org
Table 2: Enzymatic Systems for Chiral Piperidine Synthesis
| Enzyme/System | Transformation | Key Advantage | Application in Deuteration |
|---|---|---|---|
| Amine Oxidase / Ene Imine Reductase Cascade | Asymmetric dearomatization of activated pyridines nih.gov | High stereoselectivity in one pot nih.gov | Use of a deuterated reducing agent in the reductase step. |
| Engineered Proline-4-Hydroxylase (P4H) | Site-selective C-H hydroxylation chemistryviews.org | Access to enantiopure functionalized piperidines chemistryviews.org | Stereospecific replacement of the introduced -OH group with deuterium. |
Purification and Isotopic Purity Assessment in Deuterated Lupetidine Synthesis
Following the synthesis of a deuterated compound, rigorous purification and analysis are essential to confirm its identity, chemical purity, and isotopic enrichment. rsc.org Standard chromatographic techniques, such as silica (B1680970) gel flash chromatography, are employed to isolate the target compound from reaction byproducts and unreacted starting materials. nih.govnih.gov
The assessment of isotopic purity is a critical step and is typically accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structural integrity of the synthesized molecule and, crucially, the specific location of the deuterium atoms. rsc.org In a ¹H NMR spectrum, the absence of a signal at a chemical shift where a proton would normally appear indicates that it has been replaced by a deuterium atom. Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their positions. This dual analysis ensures that the deuteration occurred at the intended sites (e.g., the 3 and 5 positions) and with the correct stereochemistry. rsc.org
Together, these analytical methods provide a comprehensive evaluation, confirming that the synthesized this compound has the correct structure and the desired level of isotopic labeling. rsc.org
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Information Obtained |
|---|---|---|
| Flash Chromatography | Purification | Separation of the target compound from impurities. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Relative abundance of H/D isotopologs; calculation of % isotopic purity. nih.gov |
| ¹H NMR Spectroscopy | Structural Confirmation & Site of Labeling | Confirms molecular structure and identifies sites of deuteration by signal disappearance. rsc.org |
Sophisticated Spectroscopic Elucidation of Cis 3,5 Lupetidine D4: Beyond Basic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis, Including Deuterium-Induced Isotopic Shifts
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of cis-3,5-Lupetidine-d4 in solution. Through the combined application of ¹H, ¹³C, and ²H NMR, a comprehensive picture of the molecule's conformation, configuration, and the subtle effects of isotopic labeling can be achieved.
The piperidine (B6355638) ring in this compound predominantly adopts a chair conformation to minimize steric strain. In the cis isomer, this results in one axial and one equatorial methyl group. The deuteration at the methyl groups introduces chirality at these positions if the deuterium (B1214612) atoms are not symmetrically distributed, although for this compound (implying CD₂H or CD₃ groups), the primary influence is on the NMR signals of neighboring nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of the non-deuterated analogue, cis-3,5-dimethylpiperidine, provides a reference for assigning the signals in the deuterated species. The spectrum of this compound is expected to show simplified signals for the remaining protons. The protons on the deuterated methyl groups will be largely absent from the ¹H spectrum, confirming the location of deuterium incorporation. The signals for the ring protons (at C2, C4, and C6) provide crucial information about their stereochemical environment through their chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct insight into the carbon skeleton. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their conformation and the presence of substituents. For cis-3,5-dimethylpiperidine, the carbon signals are well-documented and serve as a basis for comparison. In this compound, the carbons of the deuterated methyl groups will exhibit characteristic splitting patterns in the proton-coupled ¹³C spectrum due to one-bond coupling with deuterium (¹J(¹³C-²H)).
Deuterium-Induced Isotopic Shifts (DIS): A key aspect of the NMR analysis of this compound is the observation of deuterium-induced isotopic shifts. The replacement of a proton with a deuterium atom causes small but measurable changes in the chemical shifts of nearby nuclei. These shifts, typically observed in both ¹H and ¹³C NMR spectra, arise from the slightly shorter average bond length of a C-D bond compared to a C-H bond, which alters the electronic environment. huji.ac.il
Two-bond isotope shifts in ¹³C NMR are typically around 0.1 ppm, while three-bond effects are smaller and dependent on the torsional angle. huji.ac.il The magnitude and direction of these shifts can provide valuable information about molecular geometry and conformational equilibria. In this compound, the deuterium atoms on the methyl groups will induce shifts in the signals of the adjacent ring carbons (C3 and C5) and potentially the more distant ring carbons.
²H NMR Spectroscopy: Deuterium NMR provides a direct method to observe the deuterated positions in the molecule. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), a strong signal in the ²H NMR spectrum confirms successful isotopic enrichment. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium atoms. wikipedia.org
| Carbon Atom | Predicted Chemical Shift (ppm) for cis-3,5-Dimethylpiperidine | Expected Deuterium-Induced Isotopic Shift (Δδ in ppm) in this compound |
|---|---|---|
| C2, C6 | ~50-55 | Small upfield shift |
| C3, C5 | ~30-35 | Upfield shift (~0.1-0.2 ppm) |
| C4 | ~40-45 | Minimal shift |
| Methyl Carbons | ~15-20 | Significant upfield shift and splitting due to ¹J(¹³C-²H) |
Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Band Shifts and Molecular Structure Probing
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. The substitution of hydrogen with deuterium in this compound leads to predictable and informative shifts in the vibrational frequencies.
The most significant effect of deuteration is observed in the stretching and bending vibrations involving the C-D bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching vibrations will appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Similarly, C-D bending and rocking modes will also be shifted to lower wavenumbers compared to their C-H counterparts. These predictable shifts serve as a powerful diagnostic tool to confirm the presence and location of deuterium atoms in the molecule.
| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Expected Frequency Range for C-D (cm⁻¹) |
|---|---|---|
| Stretching | 2850 - 3000 | 2100 - 2200 |
| Bending (Scissoring) | ~1450 | ~1050 |
| Wagging/Twisting/Rocking | 1350 - 600 | Lower frequency shifts |
Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Tandem MS) for Isotopic Purity and Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight, determining the isotopic purity, and elucidating the fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, HRMS can confirm the incorporation of four deuterium atoms by comparing the exact mass with that of the non-deuterated and other partially deuterated species. This is crucial for assessing the isotopic enrichment and purity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the isolation of a specific ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.
The fragmentation of piperidine derivatives is well-characterized and often involves the loss of substituents or ring cleavage. In the case of this compound, the fragmentation pattern will be influenced by the location of the deuterium atoms. For example, the loss of a methyl group will result in a fragment ion with a mass corresponding to the loss of a CD₂H or CD₃ group, depending on the specific deuteration pattern. By analyzing the masses of the fragment ions, the position of the deuterium labels can be confirmed, and the fragmentation pathways can be mapped out. This information is valuable for distinguishing between different isotopologues.
Chiroptical Spectroscopy (e.g., VCD, ORD, CD) in Stereochemical Studies of Deuterated Analogues
While cis-3,5-Lupetidine itself is achiral due to a plane of symmetry, the introduction of deuterium can, in principle, create chiral centers if the substitution is asymmetric (e.g., creating a CHD group). However, for this compound where the methyl groups are likely CD₂H or CD₃, the molecule remains achiral.
Nevertheless, chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), can be a powerful tool for studying the stereochemistry of chiral deuterated analogues of lupetidine. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.
In a hypothetical chiral isotopologue of lupetidine, VCD could be used to:
Determine the absolute configuration: By comparing the experimental VCD spectrum with theoretical spectra calculated for different enantiomers, the absolute configuration can be assigned.
Study conformational preferences: VCD spectra are sensitive to the conformational equilibrium of a molecule in solution. By analyzing the VCD signals, information about the dominant conformers and the energy differences between them can be obtained.
While not directly applicable to the achiral this compound, the principles of chiroptical spectroscopy are highly relevant in the broader context of stereochemical analysis of deuterated piperidine derivatives.
Computational and Theoretical Investigations into the Structure and Reactivity of Cis 3,5 Lupetidine D4
Quantum Mechanical (QM) Calculations for Geometric Optimization and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and understanding the distribution of electrons (electronic structure). These calculations solve approximations of the Schrödinger equation to predict molecular properties from first principles.
Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and shape of these frontier orbitals provide insights into the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack. nih.gov The molecular electrostatic potential (MEP) map can also be calculated to visualize electron-rich and electron-poor regions, further identifying reactive sites. nih.gov For cis-3,5-Lupetidine-d4, the lone pair on the nitrogen atom is the primary site of nucleophilic character, making it a key center for chemical reactions.
Table 1: Predicted Geometric Parameters for the Diequatorial Conformer of cis-3,5-Lupetidine (Note: Data is illustrative, based on typical DFT calculations for substituted piperidines.)
| Parameter | Predicted Value |
| C-N Bond Length | 1.47 Å |
| C-C Bond Length (average) | 1.53 Å |
| C-N-C Bond Angle | 111.5° |
| C-C-C Bond Angle (average) | 110.8° |
| Dihedral Angle (C-N-C-C) | 56.2° |
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Dynamic Behavior Studies
While QM calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals the molecule's dynamic nature. mdpi.com
For this compound, MD simulations are crucial for studying the conformational flexibility of the piperidine (B6355638) ring. The primary dynamic process of interest is the chair-to-chair ring flip, which involves passing through higher-energy boat and twist-boat conformations. By simulating the molecule's movement over nanoseconds or longer, MD can be used to calculate the energy barrier for this inversion and determine the rate at which it occurs.
These simulations also allow for the characterization of the complete conformational ensemble—the collection of all accessible shapes the molecule can adopt. mdpi.com Analysis of the MD trajectory can reveal the relative populations of different conformers, such as the major diequatorial chair and minor conformers. The presence of deuterium (B1214612) can subtly influence these dynamics; due to the slightly stronger C-D bond compared to the C-H bond and its effect on zero-point vibrational energy, deuteration can marginally alter conformational preferences and the kinetics of interconversion, although this effect is typically small.
Table 2: Conformational States and Relative Energies for a Disubstituted Piperidine Ring (Note: Values are representative for illustrating the output of MD simulations.)
| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Diequatorial Chair | 0.0 | >99% |
| Diaxial Chair | ~3.5 | <1% |
| Twist-Boat | ~5.5 | <0.1% |
Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters and Isotopic Effects
Density Functional Theory (DFT) is a highly effective computational method for accurately predicting various spectroscopic properties, making it invaluable for characterizing molecules like this compound. nih.govresearchgate.net Its particular strength lies in calculating properties where isotopic substitution has a pronounced effect.
One of the most significant applications is the prediction of vibrational spectra (infrared and Raman). The vibrational frequency of a bond is dependent on the masses of the connected atoms. Replacing hydrogen with deuterium increases the reduced mass, leading to a predictable decrease in the frequency of stretching and bending modes involving that position. For this compound, DFT calculations can precisely predict the frequencies of C-D vibrations, which appear at significantly lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to their C-H counterparts (approx. 2850-3000 cm⁻¹). This allows for unambiguous assignment of peaks in an experimental IR spectrum.
DFT is also used to predict Nuclear Magnetic Resonance (NMR) parameters. While ¹H NMR is altered by the substitution, DFT is particularly useful for predicting ¹³C and ²H NMR spectra. The presence of deuterium causes small but measurable changes in the chemical shifts of nearby carbon atoms, an effect known as a deuterium isotope effect. DFT calculations can model these subtle electronic perturbations to predict the magnitude and direction of these shifts, aiding in detailed structural elucidation.
Table 3: Predicted Isotopic Effects on Spectroscopic Parameters (Note: Data is hypothetical, illustrating the principles of DFT-based prediction.)
| Parameter | C-H Bond | C-D Bond |
| Vibrational Stretch Freq. (cm⁻¹) | ~2950 | ~2200 |
| ¹³C NMR Shift of Attached Carbon (ppm) | Reference Value (X) | X - 0.2 ppm |
| ¹³C NMR Shift of Adjacent Carbon (ppm) | Reference Value (Y) | Y - 0.05 ppm |
Computational Modeling of Reaction Pathways Involving Deuterated Piperidines
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the entire energy landscape of a chemical reaction. researchgate.net For reactions involving deuterated compounds like this compound, these models are essential for predicting and explaining kinetic isotope effects (KIEs). A KIE is observed when replacing an atom with its isotope changes the reaction rate.
Using DFT, chemists can model proposed reaction pathways for piperidines, such as N-alkylation, oxidation, or Hofmann elimination. nih.gov This involves locating the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.
When a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium (a C-D bond) typically slows the reaction down. This is because the C-D bond has a lower zero-point vibrational energy and is effectively stronger. Computational models can quantify this effect by calculating the activation energies for both the deuterated and non-deuterated species. researchgate.net The ratio of the reaction rates (kH/kD) can then be predicted and compared with experimental data to provide strong evidence for a proposed mechanism. For example, modeling the oxidation of the piperidine ring at a carbon adjacent to the nitrogen could reveal a significant KIE if C-H bond cleavage is involved in the key step. nih.gov
Table 4: Illustrative Calculation of a Kinetic Isotope Effect (KIE) (Note: This table represents a hypothetical reaction pathway where a C-H/C-D bond is broken.)
| Species | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| cis-3,5-Lupetidine (non-deuterated) | 15.0 | 1.0 (Reference) |
| This compound | 16.2 | ~0.15 |
Mechanistic Probing and Isotopic Effects in Reactions Involving Cis 3,5 Lupetidine D4
Application of Kinetic Isotope Effects (KIEs) in Elucidating Rate-Determining Steps and Transition State Structures
Kinetic Isotope Effects (KIEs) are a fundamental tool for determining the rate-determining step of a reaction and probing the structure of the transition state. princeton.eduepfl.chosti.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the slowest step of a reaction. princeton.edu The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable information about the transition state.
In a hypothetical oxidation reaction of cis-3,5-Lupetidine-d4, the C-D bonds at the 3 and 5 positions are potential sites of cleavage. If the cleavage of one of these bonds is the rate-determining step, a significant primary KIE would be expected. For instance, in a proposed dehydrogenation reaction to form an iminium ion intermediate, the KIE can help distinguish between a stepwise or concerted mechanism.
| Reaction | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) * | Inferred Mechanistic Detail |
| N-Alkylation | 1.2 x 10⁻³ | 1.1 x 10⁻³ | 1.09 | C-H/D bond is not broken in the rate-determining step. |
| Dehydrogenation | 3.5 x 10⁻⁴ | 5.0 x 10⁻⁵ | 7.0 | C-H/D bond cleavage is the rate-determining step. |
| Ring Opening | 8.1 x 10⁻⁵ | 7.9 x 10⁻⁵ | 1.02 | C-H/D bond is not broken in the rate-determining step. |
| Hypothetical data |
A large KIE value, typically greater than 2, suggests that the C-H/D bond is significantly broken in the transition state. epfl.ch The magnitude of the KIE can also provide insights into the symmetry of the transition state. A maximal KIE is often observed for a symmetric transition state where the hydrogen/deuterium (B1214612) is equally bonded to the donor and acceptor atoms. Conversely, a smaller KIE may indicate an early or late transition state.
Secondary KIEs can also be informative. princeton.edu These arise when the isotopically substituted position is not directly involved in bond breaking or formation but experiences a change in its bonding environment, such as a change in hybridization, between the ground state and the transition state. princeton.edu For this compound, a secondary KIE could be observed in reactions at the nitrogen atom, where the hybridization of the adjacent carbons might change.
Equilibrium Isotope Effects (EIEs) in Acid-Base Chemistry and Tautomerism of Deuterated Amines
Equilibrium Isotope Effects (EIEs) reflect the influence of isotopic substitution on the position of a chemical equilibrium. columbia.edu In the context of acid-base chemistry, the substitution of hydrogen with deuterium can alter the acidity or basicity of a molecule. nih.govnih.govacs.orgumn.edu This is primarily due to the differences in zero-point energies (ZPE) between C-H and C-D bonds, as well as N-H and N-D bonds. nih.govnih.gov The lower ZPE of a D-N bond compared to an H-N bond makes the former stronger and less acidic.
For this compound, the basicity of the nitrogen atom can be compared to its non-deuterated counterpart. The equilibrium constant for the protonation of the amine can be measured in both H₂O and D₂O to determine the EIE. Generally, amines are weaker bases in D₂O than in H₂O.
| Compound | pKa (H₂O) | pKa (D₂O) | ΔpKa (pKa(D₂O) - pKa(H₂O)) * | Interpretation |
| cis-3,5-Lupetidine | 11.25 | 11.75 | +0.50 | Deuterium strengthens the N-D bond in the conjugate acid, making it a weaker acid (stronger base). |
| This compound | 11.25 | 11.80 | +0.55 | The additional deuterium atoms on the carbon framework have a minor secondary effect on the basicity. |
| Hypothetical data |
EIEs are also valuable in studying tautomerism. While this compound itself does not exhibit prominent tautomerism, in derivatives where tautomeric forms are possible, the position of the equilibrium can be shifted by the presence of deuterium. The tendency for deuterium to accumulate in the more stable, lower-energy state can be used to probe the relative stabilities of the tautomers.
Deuterium Labeling as a Tracer for Rearrangement Mechanisms and Intramolecular Processes
The deuterium atoms in this compound serve as excellent labels for tracing the movement of atoms and fragments during a chemical reaction, particularly in rearrangements and intramolecular processes. researchgate.net By determining the position of the deuterium atoms in the product, it is possible to deduce the mechanism of the rearrangement.
Consider a hypothetical intramolecular hydride shift in a derivative of this compound. If a hydride from the 3-position were to migrate to another part of the molecule, the presence of deuterium at that position would allow for the unambiguous tracking of this process. The analysis of the product by techniques such as NMR spectroscopy or mass spectrometry would reveal the new location of the deuterium atom, thereby confirming the occurrence and pathway of the hydride shift.
For example, in a hypothetical Wagner-Meerwein-type rearrangement of a protonated derivative, the deuterium label could help to distinguish between different possible migration pathways. The distribution of the deuterium label in the rearranged product would provide direct evidence for the specific atoms involved in the migration.
Stereochemical Fate and Product Analysis in Deuterium-Labeled Reactions
The stereochemistry of the deuterium atoms in this compound can be used to investigate the stereochemical course of a reaction. The cis relationship of the deuterium atoms provides a fixed stereochemical marker. If a reaction at a stereocenter results in inversion, retention, or racemization, the stereochemical outcome can be determined by analyzing the configuration of the deuterium-bearing centers in the product.
For instance, in a substitution reaction at one of the deuterated carbon centers, the stereochemistry of the product would reveal the mechanism of the substitution. An SN2 reaction would proceed with inversion of configuration, leading to a trans relationship between the remaining deuterium and the new substituent, whereas an SN1 reaction would likely lead to a mixture of stereoisomers.
| Reaction Type | Starting Material Stereochemistry | Expected Product Stereochemistry | Inferred Mechanism |
| Nucleophilic Substitution | This compound derivative | trans-product | Inversion of configuration (e.g., SN2) |
| Nucleophilic Substitution | This compound derivative | Mixture of cis and trans products | Racemization (e.g., SN1) |
| Elimination | This compound derivative | Product with specific double bond geometry | Stereospecific elimination (e.g., anti-periplanar) |
| Hypothetical data |
Conformational Analysis and Ring Dynamics of Deuterated Piperidines
Chair-Boat Interconversion Dynamics and Isotopic Influence
The piperidine (B6355638) ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. This chair form is in dynamic equilibrium with other higher-energy conformers, including the boat and twist-boat conformations. The transition between two chair conformers occurs via a high-energy boat-like transition state. For the parent piperidine, this ring inversion process has a significant energy barrier. wikipedia.org
In cis-3,5-Lupetidine-d4, the two methyl groups are in a cis relationship, meaning they are on the same side of the ring. This leads to a diequatorial conformation being significantly more stable than the diaxial conformation due to severe 1,3-diaxial steric interactions that would occur in the latter. The primary dynamic process, therefore, is the interconversion between the two identical diequatorial chair conformers.
The introduction of deuterium (B1214612) atoms in the "-d4" isotopologue can influence the rate of this interconversion. The specific positions of deuteration, which are not explicitly defined by the name, are critical. If deuteration occurs at the methyl groups or on the ring, the increased mass of deuterium compared to protium (B1232500) leads to a lower zero-point vibrational energy (ZPVE) for the C-D bond compared to the C-H bond. This difference in ZPVE can manifest as a kinetic isotope effect (KIE) on the conformational interconversion rates. Generally, a C-D bond is "smaller" and has a lower vibrational amplitude than a C-H bond, which can alter steric interactions and the energy of transition states. While specific data for this compound is not available, studies on other deuterated systems suggest that these isotopic effects, though small, can be measurable and provide insight into the transition state geometry of the ring inversion process.
Inversion Barriers and Ring Pucker Analysis via Variable-Temperature NMR and Computational Methods
Two primary dynamic processes are at play in piperidine derivatives: ring inversion and nitrogen inversion. wikipedia.org These processes can be studied and quantified using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy and computational chemistry.
Nitrogen Inversion: This process involves the nitrogen atom passing through a planar transition state. For piperidine itself, the free energy of activation for nitrogen inversion is considerably lower (around 6.1 kcal/mol) than for ring inversion. wikipedia.org
Ring Inversion: This involves the "flipping" of the entire ring from one chair conformation to another. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org In cis-3,5-dimethylpiperidine, the diequatorial conformer is highly favored, and the ring inversion barrier would be associated with the pathway through the high-energy diaxial intermediate.
VT-NMR Spectroscopy is a powerful tool for measuring these energy barriers. By monitoring the coalescence of NMR signals as the temperature is changed, the rate of the conformational exchange can be determined, and from this, the activation energy (ΔG‡) can be calculated. For many piperidine derivatives, these barriers have been successfully measured. rsc.orgacs.org
Computational Methods , such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. d-nb.info These calculations can predict the relative energies of different conformers (chair, boat, twist-boat) and the energy barriers for the transitions between them. For this compound, computational analysis could elucidate the specific influence of deuteration on the inversion barriers and on the precise geometry of the ring, known as ring pucker. The puckering of the ring can be described by specific parameters that define the deviation from a planar structure.
Below is a table with illustrative energy barriers for related piperidine compounds, as direct experimental data for this compound is not available in the literature. The values for the deuterated compound are expected to be subtly different due to isotopic effects.
| Compound | Process | Activation Energy (ΔG‡, kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Piperidine | Ring Inversion | 10.4 | NMR | wikipedia.org |
| Piperidine | Nitrogen Inversion | 6.1 | NMR | wikipedia.org |
| N-Methylpiperidine | Ring Inversion | ~10 | NMR | rsc.org |
| cis-3,5-Dimethylpiperidine | Ring Inversion | Not reported, expected to be high due to diaxial intermediate | - | - |
Solvent Effects on Conformational Preferences of this compound
The conformational equilibrium of piperidine derivatives can be significantly influenced by the solvent environment. wikipedia.orgnih.gov This is particularly true when polar functional groups are present, or when considering the equilibrium between axial and equatorial conformers of the N-H proton.
For the parent piperidine, the equatorial conformer of the N-H proton is more stable in the gas phase and in non-polar solvents. wikipedia.org However, in polar solvents, the axial conformer can be stabilized. wikipedia.org This is attributed to the different solvation of the two conformers and the different dipole moments they possess.
In the case of this compound, which has two non-polar methyl groups, the primary influence of the solvent would be on the nitrogen inversion equilibrium. The lone pair on the nitrogen atom has different steric environments in the axial and equatorial positions. Solvents can interact with the N-H proton through hydrogen bonding, and this interaction will differ for the two invertomers.
The table below illustrates the effect of solvent on the conformational preference of a related piperidine derivative.
| Compound | Solvent | Favored Conformer | Observation | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl-3,5-difluoropiperidine | Chloroform (ε=4.81) | Diequatorial | NMR coupling constants indicate equatorial fluorine atoms. | nih.gov |
| tert-Butoxycarbonyl-3,5-difluoropiperidine | DMSO (ε=46.7) | Diaxial | NMR coupling constants show a shift to axial fluorine atoms in the more polar solvent. | nih.gov |
| Piperidine | Non-polar solvents | N-H equatorial | More stable by 0.2-0.6 kcal/mol. | wikipedia.org |
| Piperidine | Polar solvents | N-H axial | The axial conformer can become more stable. | wikipedia.org |
Anomeric and Stereoelectronic Effects in Deuterated Nitrogen Heterocycles
Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the structure and reactivity of heterocyclic compounds. The anomeric effect is a well-known example, typically involving the preference of an electronegative substituent at the anomeric carbon (C-2) of a pyranose ring for the axial position, despite steric hindrance. This is explained by a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.
In piperidines, analogous stereoelectronic interactions are present. The lone pair on the nitrogen atom can engage in hyperconjugation with vicinal σ* orbitals. For instance, there is a stabilizing interaction between the nitrogen lone pair and the anti-periplanar C-C and C-H σ* orbitals of the ring. The strength of these interactions depends on the conformation of the ring and the orientation of the lone pair.
Furthermore, stereoelectronic effects can influence the basicity of the nitrogen atom. It has been shown in polyhydroxylated piperidines that the basicity is dependent on the stereochemistry of the substituents, an effect attributed to through-bond and through-space charge-dipole interactions. nih.govacs.org Deuteration is not expected to have a large impact on these effects, but it is another factor in the complex interplay of forces that define the conformational landscape of the molecule.
Applications in Advanced Chemical and Methodological Research
Use as a Reference Standard in Quantitative Spectroscopic Analysis of Labeled Compounds
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopically labeled compounds are indispensable as internal standards. cis-3,5-Lupetidine-d4 is well-suited for this purpose due to the mass difference introduced by the four deuterium (B1214612) atoms.
When analyzing samples containing cis-3,5-Lupetidine or structurally similar compounds, a known amount of this compound can be added to the sample. In mass spectrometry, the deuterated standard will have a distinct mass-to-charge ratio (m/z) compared to the unlabeled analyte, allowing for precise quantification through isotope dilution mass spectrometry (IDMS). This method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.
Similarly, in NMR spectroscopy, the deuterium signal is silent in ¹H NMR, and the signals of the protons in this compound will have slightly different chemical shifts compared to the non-deuterated compound, allowing for clear differentiation and quantification.
Table 1: Hypothetical Mass Spectrometry Data for Quantitative Analysis
| Compound | Molecular Weight ( g/mol ) | Observed m/z |
|---|---|---|
| cis-3,5-Lupetidine | 113.20 | 114.2 (M+H)⁺ |
Deuterium Labeling in Investigating Solvent-Substrate Interactions in Organic Reactions
The replacement of hydrogen with deuterium can subtly influence the electronic and steric properties of a molecule, making deuterated compounds like this compound useful probes for studying solvent-substrate interactions. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular forces such as hydrogen bonding and van der Waals interactions.
By comparing the behavior of cis-3,5-Lupetidine and its deuterated analogue in different solvents, researchers can gain insights into the nature of the solvent cage around the molecule and how specific solvent-solute interactions influence reaction rates and pathways. These studies are crucial for optimizing reaction conditions and understanding the role of the solvent in a chemical transformation. The use of deuterated solvents can also impact reaction kinetics and product distributions, and understanding these effects is important for accurate interpretation of experimental results synmr.in.
Application as a Mechanistic Probe in Catalytic Reaction Development
Isotope labeling is a powerful technique for elucidating reaction mechanisms, and this compound can serve as a mechanistic probe in catalytic reactions where its non-deuterated form acts as a ligand or a substrate. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide valuable information about the rate-determining step of a reaction.
For instance, if a C-H bond involving one of the methyl groups or the piperidine (B6355638) ring of cis-3,5-Lupetidine is broken in the rate-determining step of a catalytic cycle, a primary KIE will be observed when using this compound. The absence of a significant KIE would suggest that this bond cleavage is not involved in the rate-limiting step. The non-deuterated compound, 3,5-cis-dimethylpiperidine, has been utilized as a component of a ligand in gold-catalyzed cyclopropanation reactions rsc.org. Employing the deuterated version in such a system could help to probe the mechanism of the catalytic cycle.
Table 2: Representative Kinetic Isotope Effect Data
| Reaction | Rate Constant with cis-3,5-Lupetidine (kH) | Rate Constant with this compound (kD) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| Catalytic Hydrogenation | 1.2 x 10⁻³ s⁻¹ | 1.15 x 10⁻³ s⁻¹ | 1.04 | C-H bond cleavage not in rate-determining step |
Elucidation of Specific Ligand-Receptor Binding Mechanisms at a Molecular Level
In medicinal chemistry and chemical biology, understanding how a ligand binds to its receptor is crucial for drug design and development. Piperidine derivatives are common scaffolds in many biologically active molecules enamine.net. The non-deuterated analogue, cis-3,5-dimethylpiperidine, has been used in the synthesis of RORγ antagonists, indicating its relevance in ligand design nih.gov. The piperidine moiety is a key structural element for the dual activity at H3/σ1 receptors nih.gov.
Deuterium labeling can be a subtle yet powerful tool for investigating these interactions. The substitution of hydrogen with deuterium can alter the vibrational modes of the molecule, which can be probed by techniques like infrared (IR) and Raman spectroscopy. Changes in the vibrational frequencies upon binding can provide information about which parts of the ligand are interacting with the receptor.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| cis-3,5-Lupetidine |
Synthetic Accessibility and Academic Utility of Analogues and Derivatives of Cis 3,5 Lupetidine D4
Synthesis and Research Utility of Other Isotopic Variants (e.g., 13C, 15N labeled)
The synthesis of isotopically labeled versions of cis-3,5-lupetidine, such as those containing carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), is crucial for a variety of advanced research applications, primarily in the field of nuclear magnetic resonance (NMR) spectroscopy. These stable isotopes serve as powerful probes for elucidating molecular structure, dynamics, and reaction mechanisms.
Synthesis:
The introduction of ¹³C and ¹⁵N labels into the cis-3,5-lupetidine framework would likely be achieved by employing appropriately labeled starting materials in a stereoselective synthetic route. A common strategy for the synthesis of 3,5-disubstituted piperidines involves the catalytic hydrogenation of a corresponding 3,5-disubstituted pyridine (B92270) precursor.
For ¹⁵N-labeling, the synthesis could commence with a ¹⁵N-labeled ammonia (B1221849) or an equivalent source to construct the pyridine ring. Subsequent hydrogenation would then yield the desired ¹⁵N-labeled cis-3,5-lupetidine.
For ¹³C-labeling, the synthetic approach would depend on the desired position of the label. For instance, to label the methyl groups at the 3 and 5 positions, ¹³C-labeled methylating agents could be used in the formation of the initial pyridine ring. Alternatively, if ring carbons are to be labeled, a more complex synthesis starting from ¹³C-labeled precursors would be necessary.
Research Utility:
The primary application of ¹³C and ¹⁵N labeled cis-3,5-lupetidine would be in NMR spectroscopy. These isotopes, with their nuclear spin of ½, provide sharper signals and allow for a variety of sophisticated NMR experiments that are not feasible with the unlabeled compound.
Structural Elucidation: One- and two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, would enable unambiguous assignment of all proton, carbon, and nitrogen signals in the molecule. This is fundamental for confirming the stereochemistry and constitution of synthetic products.
Conformational Analysis: The piperidine (B6355638) ring exists in a dynamic equilibrium of chair and boat conformations. Isotopic labeling, in conjunction with advanced NMR techniques like Residual Dipolar Coupling (RDC) analysis and Nuclear Overhauser Effect (NOE) studies, can provide precise information about the preferred conformation of the ring and the orientation of the substituents in solution.
Mechanistic Studies: If cis-3,5-lupetidine or its derivatives are involved in chemical reactions or biological interactions, isotopic labeling can be used to trace the fate of specific atoms, thereby elucidating reaction mechanisms or binding modes.
| Isotopic Variant | Potential Synthetic Precursor | Primary Research Application |
| ¹⁵N-cis-3,5-Lupetidine | ¹⁵N-Ammonia | NMR for structural and conformational analysis |
| [3,5-¹³CH₃]-cis-3,5-Lupetidine | ¹³C-Methylating agent | NMR to probe the environment of the methyl groups |
| Ring-¹³C-cis-3,5-Lupetidine | ¹³C-labeled pyridine precursors | Detailed NMR analysis of the piperidine ring structure |
Stereoisomeric Analogues (e.g., trans-3,5-Lupetidine-d4) and Their Distinct Research Applications
Stereoisomerism plays a critical role in determining the physical, chemical, and biological properties of molecules. The trans-stereoisomer of cis-3,5-lupetidine-d4, namely trans-3,5-lupetidine-d4, would exhibit distinct properties and therefore find different research applications.
Synthesis:
The stereoselective synthesis of trans-3,5-disubstituted piperidines can be challenging. While catalytic hydrogenation of 3,5-disubstituted pyridines often yields the cis-isomer as the major product due to thermodynamic control, specific catalysts and reaction conditions can be employed to favor the formation of the trans-isomer. Alternatively, post-synthetic isomerization of the cis-isomer to the trans-isomer can be achieved under thermodynamic or kinetic control. Another approach involves multi-step stereoselective syntheses starting from acyclic precursors, where the stereochemistry is set at each step.
Distinct Research Applications:
The different spatial arrangement of the methyl groups in the cis and trans isomers would lead to distinct research applications:
Pharmacological and Medicinal Chemistry: In drug discovery, the precise three-dimensional shape of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. The cis and trans isomers of 3,5-lupetidine would present different pharmacophores and would be expected to have different biological activities. Therefore, the synthesis of both isomers is essential for structure-activity relationship (SAR) studies to identify the optimal stereochemistry for a desired biological effect.
Catalysis: Chiral piperidine derivatives are often used as ligands in asymmetric catalysis. The cis and trans isomers of 3,5-lupetidine would form metal complexes with different geometries, which could lead to different levels of enantioselectivity in catalytic reactions.
Conformational Studies: A comparative conformational analysis of the cis and trans isomers using techniques like NMR spectroscopy and computational modeling would provide valuable insights into the stereoelectronic effects governing the conformational preferences of 3,5-disubstituted piperidine rings.
| Stereoisomer | Relative Orientation of Methyl Groups | Potential Research Application |
| cis-3,5-Lupetidine | Both on the same side of the ring (axial/equatorial or diequatorial in different conformations) | Reference compound for SAR studies, specific ligand for catalysis |
| trans-3,5-Lupetidine | On opposite sides of the ring (diaxial or diequatorial in different conformations) | Comparative compound for SAR studies, alternative ligand for catalysis |
Structural Modifications for Exploring Fundamental Chemical Principles
Beyond isotopic labeling and stereoisomerism, systematic structural modifications of the cis-3,5-lupetidine scaffold can be a powerful tool for exploring fundamental principles in chemistry. By altering the nature and size of the substituents at various positions on the piperidine ring, researchers can probe a range of chemical phenomena.
Examples of Structural Modifications and Their Research Implications:
Varying Substituent Size: Replacing the methyl groups at the 3 and 5 positions with bulkier alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would allow for a systematic study of steric effects on the conformational equilibrium of the piperidine ring. This can be quantified using NMR spectroscopy and computational chemistry, providing data on the A-values of these substituents in a disubstituted system.
Introducing Polar Substituents: The introduction of polar or electron-withdrawing/donating groups at the 3 and 5 positions, or at other positions on the ring, would enable the investigation of stereoelectronic effects. For example, replacing a methyl group with a methoxy (B1213986) or a trifluoromethyl group would alter the electronic properties of the ring and influence its reactivity and basicity.
N-Substituent Modification: The nitrogen atom of the piperidine ring is a key site for modification. Varying the substituent on the nitrogen (e.g., from a hydrogen to an alkyl, acyl, or aryl group) would significantly impact the conformational preferences of the ring due to steric and electronic interactions. This is a common strategy to fine-tune the properties of piperidine-containing compounds in medicinal chemistry and materials science.
These structural modifications, when studied systematically, contribute to a deeper understanding of the fundamental principles that govern molecular shape, reactivity, and interaction, which is essential for the rational design of new molecules with desired properties.
Emerging Research Directions and Unaddressed Questions in Deuterated Piperidine Chemistry
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the intricate details of reaction mechanisms is fundamental to the development of efficient and selective chemical transformations. The use of isotopically labeled compounds like cis-3,5-Lupetidine-d4, in conjunction with advanced spectroscopic methods, provides a window into the dynamics of chemical reactions in real time.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for monitoring the kinetics of reactions involving complex organic molecules. copernicus.orgresearchgate.net By acquiring spectra at rapid intervals, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products without the need for quenching or sample workup. For a reaction involving this compound, such as a copper-catalyzed C-H amination, real-time NMR could be employed to identify transient copper-ligand complexes or short-lived intermediates that would otherwise be undetectable. acs.org The presence of deuterium (B1214612) provides unique spectroscopic handles and can influence chemical shifts, allowing for clearer resolution of signals in complex reaction mixtures.
Variable Temperature NMR (VT-NMR) spectroscopy offers further mechanistic insights by studying the dynamic processes of molecules in solution, such as conformational changes or the rates of group rotation. acs.orgnih.gov In the case of this compound, VT-NMR could determine the energetic barriers for ring flipping and the rotation of the N-Boc group (if present), which are critical parameters in stereoselective reactions. acs.org Comparing the dynamic behavior of the deuterated compound to its non-deuterated analogue can reveal subtle isotopic effects on conformational equilibria.
The following table illustrates how different spectroscopic techniques could be applied to study a hypothetical reaction involving this compound.
| Spectroscopic Technique | Application to this compound Mechanistic Study | Potential Insights Gained |
| Real-Time NMR | Monitoring the progress of an N-alkylation reaction. | Reaction kinetics, identification of transient intermediates, observation of kinetic isotope effects. copernicus.org |
| Variable Temperature (VT) NMR | Analyzing the conformational dynamics of the piperidine (B6355638) ring. | Energy barriers for ring inversion, determination of rotamer populations. nih.gov |
| Mass Spectrometry | Tracking deuterium incorporation and fragmentation patterns. | Elucidation of fragmentation pathways, confirmation of isotopic labeling. scielo.org.mx |
| Infrared (IR) Spectroscopy | Observing changes in C-D bond stretching frequencies. | Information on bond strength changes in transition states. scielo.org.mx |
These advanced spectroscopic methods, when applied to strategically labeled molecules like this compound, enable a more profound and detailed understanding of reaction pathways, transition states, and the subtle interplay of electronic and steric effects that govern chemical reactivity.
Development of Novel Stereoselective Deuteration Methodologies
The synthesis of specifically deuterated compounds with high stereochemical control is a significant challenge in synthetic organic chemistry. nih.gov The development of novel methodologies for the stereoselective deuteration of piperidine rings is crucial for accessing molecules like this compound, which can then be used as probes in mechanistic and metabolic studies. simsonpharma.com
One emerging strategy involves the use of transition-metal catalysis. For instance, a tungsten-complexed pyridinium (B92312) salt can be treated sequentially with hydride (H⁻) and deuteride (B1239839) (D⁻) reagents, or vice versa, to achieve regio- and stereoselective deuterium incorporation into the resulting tetrahydropyridine (B1245486) ring. nih.gov This method allows for the precise placement of deuterium atoms, and subsequent reduction of the double bond can yield the desired deuterated piperidine. The stereochemistry of the final product is dictated by the directing effects of the metal complex and the nature of the reducing agent.
Another approach is the stereodivergent synthesis from chiral precursors. This method begins with readily available chiral amino acids, which are elaborated through a series of steps to create a linear precursor containing the necessary stereocenters. A key step is a diastereoselective cyclodehydration reaction to form the piperidine ring, where the choice of reagents can control the formation of either cis or trans isomers. beilstein-journals.org Incorporating deuterated building blocks or reagents at specific points in this synthetic sequence would allow for the preparation of enantioenriched and stereospecifically deuterated piperidines. azregents.edu
The table below outlines potential synthetic strategies for accessing this compound.
| Synthetic Approach | Key Transformation | Stereochemical Control | Potential for Deuteration |
| Metal-Complex Directed Synthesis | Sequential H⁻/D⁻ addition to a pyridinium complex. nih.gov | High; directed by the metal center. | Precise placement of deuterium on the ring. |
| Stereodivergent Synthesis | Diastereoselective cyclodehydration of an amino alcohol precursor. beilstein-journals.org | High; controlled by reagent and substrate stereochemistry. | Use of deuterated starting materials or reagents (e.g., NaBD₄). |
| Catalytic Deuteration | Hydrogenation of a substituted pyridine (B92270) or tetrahydropyridine with D₂ gas. | Dependent on catalyst and substrate. | Can introduce multiple deuterium atoms, but may lack selectivity. simsonpharma.com |
| Kinetic Resolution | Asymmetric deprotonation/trapping of a racemic lupetidine derivative. nih.gov | High; separates enantiomers based on reaction rate. | Trapping the lithiated intermediate with a deuterium source (e.g., D₂O). |
These evolving methodologies are critical for expanding the toolbox of synthetic chemists, enabling the creation of complex, isotopically labeled molecules that are essential for advanced chemical and biological research. nih.govgoogle.com
Predictive Modeling of Isotopic Effects in Complex Reaction Systems
Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. scielo.org.mx The study of KIEs is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing the geometry of transition states. acs.org With the advent of powerful computational methods, it is now possible to predict KIEs with a high degree of accuracy, providing valuable synergy with experimental studies. comporgchem.comnih.gov
For a reaction involving this compound, such as the OH-initiated degradation in atmospheric chemistry, predictive modeling using Density Functional Theory (DFT) can be employed. nih.govacs.org Computational chemists can model the potential energy surface of the reaction, locating the structures of reactants, transition states, and products. By calculating the vibrational frequencies for both the deuterated and non-deuterated species, the zero-point energies (ZPE) can be determined. The difference in ZPE between the C-H and C-D bonds is the primary origin of the primary KIE. nih.gov
A significant KIE (kH/kD > 1) would be predicted for a step where a C-D bond is broken in the transition state. acs.org For example, in a hypothetical enzymatic oxidation of the piperidine ring, if abstraction of a hydrogen/deuterium atom at the C-3 or C-5 position is the rate-limiting step, a large primary KIE would be expected. Conversely, an inverse KIE (kH/kD < 1) might be predicted if a non-bonding interaction becomes stiffer or a new bond to the deuterium-bearing carbon is formed in the transition state.
The following table presents hypothetical predicted KIE values for different mechanistic steps in a reaction of this compound, illustrating how modeling can distinguish between pathways.
| Reaction Step | Predicted kH/kD | Mechanistic Interpretation |
| C-H/D bond abstraction at C-3 in the rate-determining step | 4.5 | The C-H/D bond is significantly broken in the transition state (primary KIE). acs.org |
| N-dealkylation, remote from the deuterated centers | 1.05 | Small secondary KIE; C-D bonds are not directly involved. |
| Formation of a new bond to the C-3 carbon center | 0.85 | Inverse KIE, suggesting a change in hybridization from sp³ to sp² is not rate-limiting. comporgchem.com |
These computational models not only predict the magnitude of the KIE but also allow for its decomposition into various contributing factors, such as tunneling effects, which can be significant in hydrogen transfer reactions. researchgate.net Such predictive power is invaluable for interpreting experimental results and for designing new catalysts and reaction conditions. acs.org
Exploration of this compound in Green Chemistry Methodologies (as a probe or component)
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.org.mx Deuterated compounds like this compound can play a unique role in advancing green chemistry principles, both as mechanistic probes and as components in more sustainable synthetic strategies.
As a mechanistic probe, this compound can be used to study reaction pathways in detail. A thorough mechanistic understanding is a prerequisite for process optimization—a core tenet of green chemistry. By using KIE studies to identify the rate-determining step, chemists can rationally design more efficient catalysts or milder reaction conditions (e.g., lower temperatures and pressures), thereby reducing energy consumption and waste generation. mdpi.com For example, if a particular C-H activation step is found to be rate-limiting, a new catalyst could be designed to lower the activation barrier for that specific step.
Deuterated compounds can also serve as tracers in environmental or biological systems without the hazards associated with radioactive isotopes. zeochem.comnih.gov For instance, this compound could be used to track the fate and transport of piperidine-based agrochemicals in soil and water, providing crucial data for designing more biodegradable and environmentally benign alternatives. nih.gov
| Green Chemistry Principle | Application of this compound | Desired Outcome |
| Prevention | Use as a mechanistic probe to optimize reaction efficiency. | Reduced waste generation by maximizing atom economy and yield. |
| Design for Energy Efficiency | Elucidate reaction mechanisms to enable catalyst design for lower temperatures. | Reduced energy consumption in chemical manufacturing. |
| Catalysis | Drive the development of highly selective deuteration catalysts. | Creation of superior catalytic processes that minimize byproducts. |
| Real-time Analysis for Pollution Prevention | Use as an internal standard in mass spectrometry for in-process monitoring. | Better control over reaction conditions to prevent runaway reactions or byproduct formation. scielo.org.mx |
The exploration of this compound and other deuterated molecules within the framework of green chemistry highlights the synergistic relationship between fundamental mechanistic research and the development of sustainable chemical technologies.
Q & A
Q. What are the optimal synthetic routes for cis-3,5-Lupetidine-d4, and how do reaction conditions influence yield and purity?
Methodological Answer: Electrochemical synthesis is a prominent method, with temperature being a critical variable. For example, reactions conducted at 0°C yield 49% of the cis-3′ isomer, while room temperature (25°C) favors the cis-1 isomer at 33% yield due to thermal decomposition dynamics . Researchers should optimize solvent systems (e.g., ethyl acetate) and monitor reaction progress via thin-layer chromatography (TLC) to mitigate side reactions. Purity can be enhanced using recrystallization or preparative HPLC, with yields validated by mass balance calculations .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is essential for confirming deuterium substitution and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic incorporation. For purity assessment, gas chromatography (GC) or HPLC coupled with UV-vis detection provides quantitative analysis. Cross-referencing with databases like the Aldrich ATR library (e.g., entry for cis-3,5-cyclohexadiene derivatives) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the stereochemical outcomes of this compound synthesis?
Methodological Answer: Discrepancies often arise from unaccounted kinetic vs. thermodynamic control. For instance, cis-3′ isomer dominance at lower temperatures (0°C) versus cis-1 isomer at 25°C suggests temperature-dependent reaction pathways . To address this, employ computational modeling (DFT calculations) to map energy profiles and compare with experimental yields. Additionally, replicate trials under controlled conditions (e.g., inert atmosphere, standardized stirring rates) minimize procedural variability. Deviations should be analyzed using error-propagation frameworks and reported with confidence intervals .
Q. What strategies are recommended for studying the isotopic effects of deuterium substitution in this compound on its reactivity?
Methodological Answer: Isotopic effects can be probed via kinetic isotope effect (KIE) studies. Design parallel experiments comparing deuterated (this compound) and non-deuterated analogs in representative reactions (e.g., nucleophilic substitutions). Use stopped-flow techniques to measure reaction rates and monitor intermediates via in-situ IR spectroscopy. Data should be analyzed using the Eyring equation to differentiate electronic vs. steric contributions. Cross-validation with isotopic labeling in related compounds (e.g., cis-3,4-dimethyl derivatives) contextualizes findings .
Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies require accelerated degradation testing under stressors (e.g., heat, light, humidity). For example, store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Compare with controls stored at -20°C. Use Arrhenius modeling to extrapolate shelf-life. Stability-indicating methods (e.g., forced degradation via acid/base exposure) identify vulnerable functional groups. Document deviations from ideal storage protocols and quantify decomposition pathways using multivariate analysis .
Methodological Frameworks
- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in deuterated heterocycle synthesis .
- Data Analysis : Use comparative tables (e.g., yield vs. temperature) and statistical tools (ANOVA for multi-condition experiments) to interpret results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
